Cedrol

Vue d'ensemble

Description

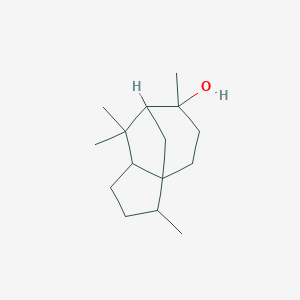

Cedrol is a sesquiterpene alcohol found in the essential oil of conifers, especially in the genera Cupressus (cypress) and Juniperus (juniper). It has also been identified in Origanum onites, a plant related to oregano. Its main uses are in the chemistry of aroma compounds .

Synthesis Analysis

The total synthesis of this compound and Cedrene has been reported in the Journal of the American Chemical Society .

Molecular Structure Analysis

This compound has a molecular formula of C15H26O. Its average mass is 222.366 Da and its monoisotopic mass is 222.198364 Da . It has 5 defined stereocentres .

Chemical Reactions Analysis

This compound has been reported to have marked sedative effects regardless of the animal species or the functional state of the autonomic nerves . The mechanism of action is via a pathway other than the olfactory system .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 277.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 59.9±6.0 kJ/mol and its flash point is 115.5±10.9 °C .

Applications De Recherche Scientifique

Biosynthesis and Synthetic Biology

Cedrol, a sesquiterpene alcohol, is a versatile compound approved by the FDA as a flavoring agent and is commonly used in cosmetics, foods, and medicine. It also exhibits pharmacological properties such as sedative, anti-inflammatory, and cytotoxic activities. Research has explored its biosynthesis, particularly through the cloning and functional characterization of a this compound synthase gene from Leucosceptrum canum. This has opened pathways for alternative production systems using synthetic biology approaches (Luo et al., 2019).

Anti-Cancer Potential

This compound has been shown to exhibit anti-cancer properties, particularly in colorectal cancer (CRC). Studies have revealed its ability to inhibit CRC cell proliferation, induce cell cycle arrest, and trigger apoptotic cell death through both extrinsic and intrinsic pathways. This compound's synergy with clinical drugs like 5-fluorouracil suggests its potential as an effective agent for CRC therapy (Chien et al., 2022). Similarly, this compound's effects on A549 non-small cell lung carcinoma cells have been investigated, showing its ability to induce autophagy and apoptotic cell death through mitochondrial and PI3K/Akt signaling pathways (Zhang et al., 2016).

Anti-Inflammatory and Analgesic Effects

This compound found in ginger has been studied for its efficacy in ameliorating rheumatoid arthritis (RA). It inhibits chronic inflammation and pain and selectively inhibits JAK3 phosphorylation, offering clues for its application in anti-inflammatory treatments (Zhang et al., 2021). Additionally, this compound's ability to destabilize plasma membrane lipid rafts in cancer cells, leading to cell proliferation suppression, highlights its potential as a natural lipid raft-disrupting agent (Mishra et al., 2021).

Neuropharmacological Applications

This compound's anxiolytic effects have been explored, particularly its interaction with dopamine D1 receptor systems in behavioral tests like the elevated plus maze and light-dark box tests. These studies suggest this compound's potential role in modulating dopaminergic systems for anxiolytic-like behaviors (Zhang et al., 2019).

Dermatological Applications

This compound's role in promoting hair growth has been investigated through various formulations, including nanoemulsions and creams. Studies have shown that this compound formulations can lead to robust hair growth, with improved drug solubility and bioavailability, making it a promising candidate for hair growth promotion (Deng et al., 2021).

Polymorphism and Drug Efficacy

The study of this compound polymorphs has revealed different anti-inflammatory and analgesic activities based on their crystal forms. This research is significant for optimizing this compound's pharmacokinetic and pharmacodynamic properties (Wang et al., 2019).

This compound's Influence on Other Biological Processes

Further research has delved into the potential of this compound to suppress glioblastoma progression by triggering DNA damage and blocking nuclear translocation of the androgen receptor, indicating its broader implications in cancer therapy (Chang et al., 2020). Additionally, this compound's ability to regulate the intestinal microenvironment and its impact on rheumatoid arthritis have been explored, demonstrating its multifaceted biological effects (Zhang et al., 2022).

Metabolic Interactions

The inhibitory effects of this compound on cytochrome P450 enzyme activities highlight the need to consider potential drug interactions, emphasizing its pharmacological significance (Jeong et al., 2014).

Behavioral and Neurotransmitter Effects

Studies on this compound's effect on behavior and brain neurotransmitter levels in female mice have further elucidated its anxiolytic properties and the underlying neurochemical changes (Zhang & Yao, 2019).

Stress and Dopamine Metabolism

The impact of this compound on dopamine metabolism in the lateral hypothalamic area of restrained rats offers insights into its potential sedative effects and modulation of dopaminergic neurotransmission (Akutsu et al., 2006).

Mécanisme D'action

Target of Action

Cedrol has been found to interact with several targets in the body. It is a potent competitive inhibitor of cytochrome P-450 (CYP) enzymes , specifically inhibiting CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation . It also targets minichromosome maintenance (MCM) proteins , which are cancer biomarkers, in human lung cancer . Additionally, this compound has been found to induce intracellular Ca2+ mobilization in human neutrophils .

Mode of Action

This compound interacts with its targets leading to various changes in cellular processes. For instance, it induces oxidative stress in P. noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway . This compound also desensitizes cells to subsequent stimulation by N-formyl peptide .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in cancer cells by reducing the MTP and by decreasing the levels of phosphorylated (p-)PI3K and p-Akt . It also inhibits the levels of pAKT, pERK, and pmTOR proteins as well as nuclear and cytoplasmic levels of the p65 subunit of NF-κB .

Result of Action

This compound has been found to have various molecular and cellular effects. It decreases cell viability and induces apoptosis in cancer cells . It also inhibits the growth of P. noxius, a highly destructive fungus, by inducing apoptosis and inhibiting its growth through oxidative stress . In addition, this compound has been shown to alleviate neuropathic pain in rats by inhibiting inflammatory response and attenuating oxidative stress .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cedrol interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to affect acetylcholinesterase activity . The nature of these interactions is complex and often involves changes in the biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent brain edema, neurological deficits, and oxidative damage in ischemic-induced rats . It also inhibits neuroinflammation in ischemic-induced rats and in in vitro models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces oxidative stress in Phellinus noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change. In laboratory settings, it has been observed to have long-term effects on cellular function. For example, it has been shown to have neuroprotective effects during ischemic conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to have a stronger anti-brown-root-disease activity (IC50 = 15.7 µg/mL) than the reference drug triflumizole (IC50 = 32.1 µg/mL) .

Propriétés

IUPAC Name |

(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-OGMFBOKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041269 | |

| Record name | (+)-Cedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma | |

| Record name | (+)-Cedrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286 °C | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzyl benzoate, slightly soluble in glycol and mineral oil, Soluble in 11 parts of 95% alcohol, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Cedrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9479 g/cu cm at 90 °C | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute methanol, Colorless crystals | |

CAS RN |

77-53-2 | |

| Record name | (+)-Cedrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cedrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Cedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZM9703BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)

![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)

![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)

![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)

![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)

![N-allyl-N-[3-(2-bromo-4-methylphenoxy)propyl]amine](/img/structure/B397029.png)

![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)